2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)-
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Overview
Description
2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and isobutyl derivatives. The reaction conditions may involve:
Condensation reactions: Combining aniline derivatives with formamide or other carbonyl-containing compounds.
Cyclization reactions: Forming the pyrimidine ring through cyclization of intermediate compounds.
Amination reactions: Introducing amino groups through nucleophilic substitution or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2,4-Pyrimidinediamine derivatives: Compounds with similar core structures but different substituents.
Aniline derivatives: Compounds with similar aromatic amine groups.
Isobutyl derivatives: Compounds with similar alkyl side chains.
Uniqueness
2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its uniqueness lies in its potential to interact with specific molecular targets and its versatility in various applications.
Properties
CAS No. |
634199-55-6 |
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Molecular Formula |
C14H19N5 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
5-(4-aminophenyl)-6-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H19N5/c1-8(2)7-11-12(13(16)19-14(17)18-11)9-3-5-10(15)6-4-9/h3-6,8H,7,15H2,1-2H3,(H4,16,17,18,19) |
InChI Key |
UVGVQFLMODQCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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